4,5-Difluoro-2-methoxy-benzenethiol
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Overview
Description
4,5-Difluoro-2-methoxy-benzenethiol is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methoxy-benzenethiol typically involves the following steps:
Starting Material: The synthesis begins with 4,5-difluoro-2-methoxybenzene as the starting material.
Halogenation: The benzene ring undergoes halogenation to introduce fluorine atoms at the 4 and 5 positions.
Thiolation: Finally, the thiol group (-SH) is introduced at the benzene ring through a thiolation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methoxy-benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃), while nucleophilic substitution reactions may involve strong nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Thiol derivatives.
Substitution Products: Brominated or chlorinated derivatives.
Scientific Research Applications
4,5-Difluoro-2-methoxy-benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
4,5-Difluoro-2-methoxy-benzenethiol is similar to other difluorinated benzenethiols, such as 2,4-difluorobenzenethiol and 2,6-difluorobenzenethiol. its unique combination of fluorine and methoxy groups provides distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
2,4-Difluorobenzenethiol
2,6-Difluorobenzenethiol
2,4-Difluorothiophenol
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Properties
IUPAC Name |
4,5-difluoro-2-methoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNQJWBDKSKSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168380-50-3 |
Source
|
Record name | 4,5-difluoro-2-methoxybenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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